molecular formula C9H13N3S B2525207 6-Thiomorpholin-4-ylpyridin-2-amine CAS No. 1378673-43-8

6-Thiomorpholin-4-ylpyridin-2-amine

Cat. No.: B2525207
CAS No.: 1378673-43-8
M. Wt: 195.28
InChI Key: VSEGOGXAFYAVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Thiomorpholin-4-ylpyridin-2-amine is a useful research compound. Its molecular formula is C9H13N3S and its molecular weight is 195.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Electronic Properties

  • Structure-Dependent Optical Properties : A study investigated the optical properties of compounds with nitrogen-based π-deficient heterocycles, including derivatives of 6-Thiomorpholin-4-ylpyridin-2-amine. These compounds exhibit structure-dependent fluorescence in both solution and solid states, demonstrating potential applications in electronic and photonic devices due to their redox, UV–Vis absorption, and emission properties (Palion-Gazda et al., 2019).

Chemical Synthesis and Reactivity

  • N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines and -selenomorpholin-4-amines : The synthesis of these compounds through the reaction of bis(chloromethylidene)thiomorpholin-4-amine showcases the chemical reactivity and potential for creating a variety of derivatives for further chemical studies or applications in materials science (Martynov et al., 2013).

Biological Activities

  • Antimicrobial and Antiurease Activities : Morpholine derivatives, including those based on this compound, have been synthesized and evaluated for their antimicrobial and antiurease activities. Some of these compounds show promise in high concentrations against certain microbial strains and enzymes, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2012).

Chemical Sensors and Detection

  • Fluorescent Chemosensors for Nerve Agent Mimics : Derivatives have been developed as chemosensors for detecting nerve agent mimics, demonstrating the versatility of this compound in creating sensors with potential applications in security and environmental monitoring (Cai et al., 2017).

Transdermal Permeation Enhancers

  • Activity as Transdermal Permeation Enhancers : Certain derivatives have been tested for their effectiveness in enhancing the permeation of drugs through the skin, a crucial aspect of topical pharmaceutical formulations. These studies indicate potential applications in improving the delivery of drugs through the skin, enhancing both efficacy and patient compliance (Farsa et al., 2010).

Safety and Hazards

The safety information for 6-Thiomorpholin-4-ylpyridin-2-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS05 and GHS07 pictograms .

Properties

IUPAC Name

6-thiomorpholin-4-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGOGXAFYAVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.